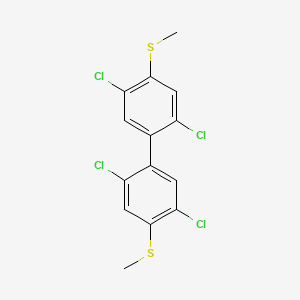![molecular formula C17H26N2O B14462755 2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one CAS No. 66278-07-7](/img/structure/B14462755.png)
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cycloheptanone core with two dimethylamino prop-2-en-1-ylidene groups attached at the 2 and 7 positions, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one typically involves multi-step organic reactions. One common method includes the condensation of cycloheptanone with dimethylamino prop-2-en-1-ylidene groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(dimethylamino)-2-propanol
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
Uniqueness
2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one is unique due to its cycloheptanone core and the specific positioning of the dimethylamino prop-2-en-1-ylidene groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
66278-07-7 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2,7-bis[3-(dimethylamino)prop-2-enylidene]cycloheptan-1-one |
InChI |
InChI=1S/C17H26N2O/c1-18(2)13-7-11-15-9-5-6-10-16(17(15)20)12-8-14-19(3)4/h7-8,11-14H,5-6,9-10H2,1-4H3 |
Clave InChI |
CWXRLHZTPZEWOX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC=C1CCCCC(=CC=CN(C)C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



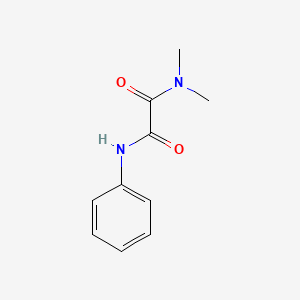
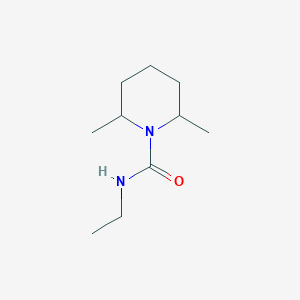
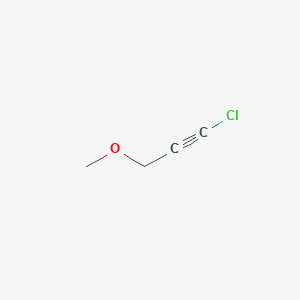
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)

![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
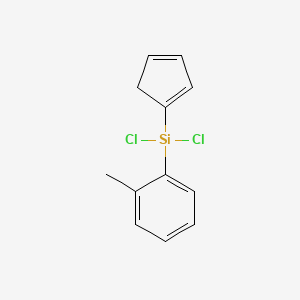
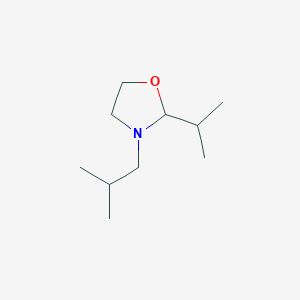

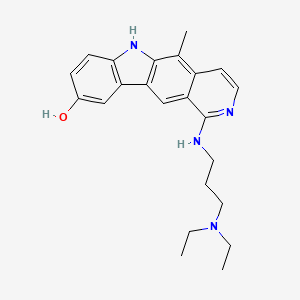
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
